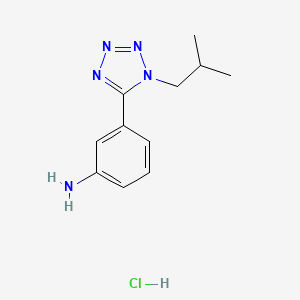

![molecular formula C19H27FN6O6 B10826240 [(2S)-1-[[(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoro-5-methyloxolan-2-yl]methoxy]-1-oxopropan-2-yl] (2S)-2-amino-3-methylbutanoate](/img/structure/B10826240.png)

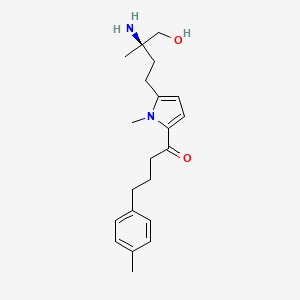

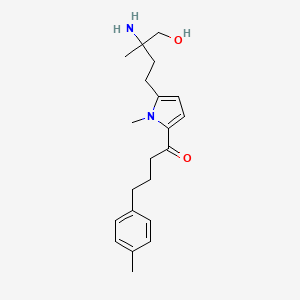

[(2S)-1-[[(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoro-5-methyloxolan-2-yl]methoxy]-1-oxopropan-2-yl] (2S)-2-amino-3-methylbutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le valacétate de lagociclovir est un promédicament de la 3’-fluoro-2’,3’-didésoxyguanosine, qui présente une biodisponibilité orale élevée et une activité puissante contre le virus de l’hépatite B . Il est principalement étudié pour ses propriétés antivirales, en particulier dans le traitement des infections à virus de l’hépatite B .

Méthodes De Préparation

La synthèse du valacétate de lagociclovir implique un processus en cinq étapes à partir de la 2-amino-6-chloropurine . Les étapes clés incluent :

N-glycosylation : d’un 2-désoxyfluoros sucre, qui nécessite la séparation des anomères α et β.

Déprotection : de l’intermédiaire pénultième par hydrogénation.

La synthèse est réalisée à l’échelle du kilogramme, et le promédicament nucléoside cible est isolé sous forme de sel hémisulfatique avec un rendement global de 23 % .

Analyse Des Réactions Chimiques

Le valacétate de lagociclovir subit plusieurs types de réactions chimiques :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Le composé peut être réduit en ses alcools ou amines correspondants.

Substitution : Il subit des réactions de substitution nucléophile, en particulier au niveau de l’atome de fluor.

Les réactifs couramment utilisés dans ces réactions comprennent les catalyseurs d’hydrogénation pour la réduction et les agents oxydants comme le permanganate de potassium pour l’oxydation . Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé d’origine avec des modifications au niveau de groupes fonctionnels spécifiques .

Applications de la recherche scientifique

Le valacétate de lagociclovir a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour l’étude des analogues nucléosidiques et de leur synthèse.

Biologie : Le composé est étudié pour ses propriétés antivirales, en particulier contre le virus de l’hépatite B.

Médecine : Il est en essais cliniques pour le traitement des infections à virus de l’hépatite B.

Applications De Recherche Scientifique

Lagociclovir valactate has several scientific research applications:

Mécanisme D'action

Le valacétate de lagociclovir exerce ses effets en inhibant l’enzyme transcriptase inverse du virus de l’hépatite B . Cette inhibition empêche la réplication de l’ADN viral, réduisant ainsi la charge virale chez les personnes infectées . Les cibles moléculaires impliquées comprennent l’enzyme transcriptase inverse virale et l’ADN polymérase virale .

Comparaison Avec Des Composés Similaires

Le valacétate de lagociclovir est unique par rapport aux autres composés similaires en raison de sa biodisponibilité orale élevée et de sa puissante activité antivirale . Les composés similaires incluent :

Entecavir : Un autre analogue nucléosidique utilisé dans le traitement des infections à virus de l’hépatite B.

Lamivudine : Un analogue nucléosidique utilisé dans le traitement du virus de l’hépatite B et du virus de l’immunodéficience humaine.

Le valacétate de lagociclovir se distingue par sa structure chimique spécifique, qui permet une administration orale efficace et une puissante activité antivirale .

Propriétés

Formule moléculaire |

C19H27FN6O6 |

|---|---|

Poids moléculaire |

454.5 g/mol |

Nom IUPAC |

[(2S)-1-[[(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoro-5-methyloxolan-2-yl]methoxy]-1-oxopropan-2-yl] (2S)-2-amino-3-methylbutanoate |

InChI |

InChI=1S/C19H27FN6O6/c1-8(2)12(21)17(29)31-9(3)16(28)30-6-11-10(20)5-19(4,32-11)26-7-23-13-14(26)24-18(22)25-15(13)27/h7-12H,5-6,21H2,1-4H3,(H3,22,24,25,27)/t9-,10?,11+,12-,19-/m0/s1 |

Clé InChI |

XUTNISDSBRAGBF-AVJOYXMOSA-N |

SMILES isomérique |

C[C@@H](C(=O)OC[C@@H]1C(C[C@@](O1)(C)N2C=NC3=C2N=C(NC3=O)N)F)OC(=O)[C@H](C(C)C)N |

SMILES canonique |

CC(C)C(C(=O)OC(C)C(=O)OCC1C(CC(O1)(C)N2C=NC3=C2N=C(NC3=O)N)F)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-5-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate](/img/structure/B10826178.png)

![(E)-but-2-enedioic acid;1-[1-[2-(7-methoxy-2,2-dimethyl-4-oxo-3H-chromen-8-yl)ethyl]piperidin-4-yl]-N-methylindole-6-carboxamide](/img/structure/B10826198.png)